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A comparative guide for researchers, scientists, and drug development professionals on the
performance of the NVIDIA H100 Tensor Core GPU for deep learning model training in science.

The NVIDIA H100 Tensor Core GPU, built on the Hopper architecture, represents a significant
leap forward in computational power for scientific research. This guide provides an objective
comparison of the H100's performance against its predecessors, the A100 and V100, in the
context of deep learning model training for scientific applications. We present supporting
experimental data from industry-standard benchmarks and detailed methodologies to enable
researchers to make informed decisions for their computational needs.

Key Architectural Advancements

The H100 introduces several key architectural improvements over the Ampere (A100) and
Volta (V100) architectures, leading to substantial performance gains. These include fourth-
generation Tensor Cores, a new Transformer Engine, and support for the FP8 data format,
which collectively accelerate Al training and inference.[1][2] The H100 also boasts a
significantly higher memory bandwidth with HBM3, enabling faster data access for large-scale
models.[3][4]

Performance Benchmarks: H100 vs. A100 vs. V100

The following tables summarize the key specifications and performance benchmarks of the
NVIDIA H100, A100, and V100 GPUs. The data is compiled from publicly available information
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and results from the MLPerf HPC benchmark suite, a standardized test for high-performance

computing applications.

Table 1: GPU Specifications[3][4][5][6]

=i NVIDIA H100 NVIDIA A100 (SXM4 NVIDIA V100 (SXM2
eature
(SXM5) 80GB) 32GB)
Architecture Hopper Ampere Volta
CUDA Cores 16,896 6,912 5,120

Tensor Cores

528 (4th Gen)

432 (3rd Gen)

640 (1st Gen)

Memory 80 GB HBM3 80 GB HBM2e 32 GB HBM2
Memory Bandwidth 3.35TB/s 2.0 TB/s 900 GB/s
FP64 Performance 60 TFLOPS 19.5 TFLOPS 7.8 TFLOPS
FP32 Performance 60 TFLOPS 19.5 TFLOPS 15.7 TFLOPS
TF32 Tensor Core 989 TFLOPS 312 TFLOPS N/A
FP16/BF16 Tensor

Core 1,979 TFLOPS 624 TFLOPS 125 TFLOPS
FP8 Tensor Core 3,958 TFLOPS N/A N/A

Interconnect NVLink 4.0 (900 GB/s) NVLink 3.0 (600 GB/s) NVLink 2.0 (300 GB/s)
Max Power

) 700W 400W 300W
Consumption

Table 2: MLPerf HPC v2.0 Training Benchmarks (Time-to-Train in Minutes)[1][7][8]

Model NVIDIA H100 (80GB) NVIDIA A100 (80GB)
CosmoFlow 1.83 4.58

DeepCAM 2.95 8.23

OpenCatalyst 10.88 27.22
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Lower is better. Results are based on submissions to the MLPerf HPC v2.0 benchmark and
represent the time to train the model to a predefined quality target.

Experimental Protocols

To ensure the reproducibility of the presented benchmarks, this section details the
methodologies for the key experiments cited.

CosmoFlow

The CosmoFlow benchmark trains a 3D convolutional neural network to predict cosmological
parameters from N-body simulation data.[9]

o Dataset: The dataset consists of 3D dark matter simulation outputs, with each sample being
a 128x128x128 voxel cube with 4 channels. The total dataset size is approximately 5.1 TB.
[1][10]

e Model: A 3D convolutional neural network implemented in TensorFlow with Keras.[5]
e Training Parameters:

o Framework: TensorFlow

o Optimizer: Adam

o Batch Size: Varies depending on the submission, typically scaled with the number of
GPUs.

o Learning Rate: A custom learning rate schedule is often employed.
o Distributed Training: Horovod is used for multi-GPU and multi-node training.[1]

o Target: The model is trained to a validation mean absolute error of less than 0.124.[5]

DeepCAM

The DeepCAM benchmark trains a deep learning segmentation model to identify extreme
weather phenomena in climate simulation data.[11]
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» Dataset: The CAMS5 dataset, which contains 16-channel images of size 768x1152 pixels. The
total dataset size is 8.8 TB.[9][11]

o Model: A U-Net like convolutional encoder-decoder architecture for semantic segmentation,
implemented in PyTorch.[11]

e Training Parameters:

o

Framework: PyTorch

[¢]

Optimizer: Adam

Batch Size: Scaled with the number of GPUs.

[¢]

[e]

Learning Rate: A polynomial decay learning rate schedule is commonly used.

o

Distributed Training: PyTorch's native distributed data-parallel is used.[11]

o Target: The model is trained to a validation Intersection over Union (loU) of greater than
0.82.[11]

Genomics: NVIDIA Parabricks Germline Workflow

NVIDIA Parabricks is a suite of GPU-accelerated tools for genomic analysis. The germline
pipeline performs variant calling from FASTQ files.

o Workflow: The workflow typically includes BWA-MEM for alignment, sorting, marking
duplicates, and BQSR, followed by a variant caller like HaplotypeCaller or DeepVariant.[12]
[13]

 Command-line Example (for HaplotypeCaller):

o Key Parameters: The choice of variant caller (HaplotypeCaller vs. DeepVariant) and specific
parameters for each tool can be configured.[14]

Protein Folding: OpenFold
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OpenFold is a trainable, memory-efficient, and open-source reproduction of AlphaFold2, a deep
learning model for protein structure prediction.[15]

o Dataset: A preprocessed dataset including PDB mmCIF files and sequence alignments. The
original OpenFold dataset is available on the Registry of Open Data on AWS (RODA).[16]

e Model: A complex neural network architecture that processes multiple sequence alignments
and templates to predict 3D protein structures.

e Training Parameters:

o

Framework: PyTorch

[¢]

Configuration Preset: initial_training is a common starting point.[16]

[e]

Distributed Training: DeepSpeed can be used for training on multiple GPUs.[17]

Key flags for training include --config_preset, --num_nodes, --gpus, and paths to the

[e]

dataset and alignment directories.[16]

Drug Discovery: Generative Models with NVIDIA
BioNeMo

NVIDIA BioNeMo is a framework for training and deploying large language models for biology
and chemistry, enabling applications like de novo molecular design.[4][18]

e Models: BioNeMo includes pretrained models like MegaMoIBART for generative chemistry.
[19]

o Workflow:

o Data Preparation: Curate and preprocess a dataset of chemical structures (e.g., in
SMILES format).

o Model Fine-tuning: Fine-tune a pretrained generative model like MegaMoIBART on the
custom dataset to learn the chemical space of interest.

o Inference: Use the fine-tuned model to generate novel molecules with desired properties.
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+ Tools: The BioNeMo framework provides tools and tutorials for each step of this workflow.[3]
[19]

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for
genomics analysis and the logical relationship between the key components of the NVIDIA
GPU architectures discussed.

Data Preparation

Raw Sequencing Data (FASTQ)
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Genomics Analysis Workflow with NVIDIA Parabricks.
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Evolution of NVIDIA GPU Architectures.

Conclusion

The NVIDIA H100 GPU delivers substantial performance improvements for deep learning
model training in scientific applications compared to its predecessors. Its architectural
enhancements, particularly the fourth-generation Tensor Cores and the Transformer Engine
with FP8 support, translate to significantly faster training times for a wide range of scientific
models. For research and development in fields like genomics, drug discovery, and climate
science, the H100 offers a powerful tool to accelerate discovery and innovation. While the A100
remains a capable platform, the H100 is the clear choice for computationally intensive, large-
scale deep learning tasks at the forefront of scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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